3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a piperidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the bromination of 2-methoxybenzene to introduce the bromine atom at the 5-position. This is followed by a Friedel-Crafts acylation to attach the propanoyl group. The resulting intermediate is then reacted with piperidine to form the piperidinyl derivative. Finally, the oxazolidine-2,4-dione moiety is introduced through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while reduction of the oxazolidine-2,4-dione moiety can produce the corresponding diol.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Biological Studies: It can serve as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated aromatic ring can participate in halogen bonding interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. The oxazolidine-2,4-dione moiety may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(1-(3-(5-Chloro-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
3-(1-(3-(5-Fluoro-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: Similar structure but with a fluorine atom instead of bromine.
3-(1-(3-(5-Methyl-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(1-(3-(5-Bromo-2-methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
3-[1-[3-(5-bromo-2-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O5/c1-25-15-4-3-13(19)10-12(15)2-5-16(22)20-8-6-14(7-9-20)21-17(23)11-26-18(21)24/h3-4,10,14H,2,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBYFIPSVNRQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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